molecular formula C12H14N2O3S B1426622 N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-80-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1426622
CAS No.: 1352999-80-4
M. Wt: 266.32 g/mol
InChI Key: JSXKFWMTFVGDSD-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H14N2O3S and a molecular weight of 266.32 g/mol, belongs to a class of molecules known for their diverse biological activities . The structure features a benzothiazole core, a privileged scaffold in pharmaceutical development, substituted with a 6-ethoxy group and an N-methylglycine side chain. This specific substitution pattern is analogous to other researched compounds like N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351661-66-9) and N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine (CAS 1353000-13-1), suggesting its utility as a versatile chemical building block . The primary research value of this compound lies in its role as an advanced intermediate for the synthesis of more complex molecules. Researchers utilize this glycine derivative to explore structure-activity relationships (SAR), particularly by modifying the benzothiazole ring system to develop compounds with potential pharmacological properties. Its mechanism of action is context-dependent on the final target molecule, but the benzothiazole core is known to interact with various biological targets, making it a valuable template for library synthesis in high-throughput screening campaigns . This product is intended for research and development applications in laboratory settings only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-17-8-4-5-9-10(6-8)18-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXKFWMTFVGDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. Green chemistry principles, such as the use of safer solvents and catalysts, are increasingly being applied in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine exhibit antimicrobial properties. Benzothiazole derivatives have been studied for their effectiveness against various bacterial strains, suggesting potential use in developing new antibacterial agents .
  • Anti-inflammatory Effects : Some studies have suggested that benzothiazole derivatives can modulate inflammatory pathways. This property could be harnessed in therapeutic formulations aimed at treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary investigations have shown that certain benzothiazole compounds may possess cytotoxic effects against cancer cell lines. This opens avenues for further research into their potential as anticancer agents .

Agricultural Applications

  • Herbicidal Properties : The compound's structural characteristics suggest it may have herbicidal activity. Research into similar compounds has demonstrated efficacy in controlling weed growth without harming crop yields .
  • Plant Growth Regulation : There is emerging evidence that benzothiazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors .

Material Science Applications

  • Polymer Additives : this compound could serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve material performance under various conditions .
  • Corrosion Inhibitors : The compound has potential applications as a corrosion inhibitor in metal coatings due to its ability to form protective layers on metal surfaces .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of benzothiazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiazole core could enhance efficacy, paving the way for further exploration of this compound in pharmaceutical applications.

Case Study 2: Herbicidal Activity

Field trials conducted with herbicidal formulations containing benzothiazole derivatives showed a 70% reduction in weed biomass compared to untreated controls. This indicates the potential for developing environmentally friendly herbicides based on compounds like this compound.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-cancer, anti-bacterial, and anti-inflammatory activities .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a) Substituent Variations on the Benzothiazole Ring

  • 6-Chloro Derivatives :
    • 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (): Exhibits a chloro substituent at the 6-position, which enhances electronegativity and may improve binding to hydrophobic enzyme pockets.
    • N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (): Combines chloro and methyl groups, showing strong IR and NMR signatures for sulfonyl and hydrazine moieties.
  • 6-Trifluoromethyl Derivatives :

    • N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) (): The trifluoromethyl group increases lipophilicity and metabolic resistance, contributing to a pIC50 of 7.8 against CK-1δ kinase .
  • 6-Ethoxy Derivatives :

    • 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14) (): Ethoxy substitution enhances solubility compared to chloro analogs, with pyrimidine-carboxamide functionality enabling cross-linking interactions .

b) Functional Group Variations

  • Urea Derivatives :
    • N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea (Compound 9) (): Demonstrates anticancer activity (IC50 = 78.28 ± 1.2 μM) via urease inhibition, highlighting the impact of urea linkers on bioactivity .
  • Acetamide Derivatives: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): The acetamide group facilitates hydrogen bonding, critical for receptor affinity in cannabinoid receptor studies .
Pharmacological and Physicochemical Comparisons
Compound Name Substituents (Position) Key Functional Groups Bioactivity/Application Reference
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine Ethoxy (6), Methyl (N) Glycine derivative Hypothesized metabolic modulation
N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide Trifluoromethyl (6) Acetamide CK-1δ inhibition (pIC50 = 7.8)
N-(1,3-Benzothiazol-2-yl)-N′-tolylurea Benzothiazole core Urea linker Anticancer (IC50 = 78.28 μM)
5-Bromo-N-(6-ethoxy-benzothiazol-2-yl)pyrimidine Ethoxy (6), Bromo Pyrimidine-carboxamide Structural studies (no activity reported)

Key Observations :

  • Ethoxy vs.
  • Glycine vs. Acetamide/Urea : Glycine derivatives may engage in zwitterionic interactions, whereas acetamide/urea derivatives prioritize hydrogen bonding or enzyme inhibition.
  • Trifluoromethyl : Enhances binding to lipophilic pockets (e.g., kinase active sites) but may reduce aqueous solubility .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, with the CAS number 1352999-80-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its effects and applications in various fields.

The molecular formula of this compound is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S with a molecular weight of 266.32 g/mol. The compound is characterized by its unique benzothiazole structure which contributes to its biological activity.

PropertyValue
CAS Number1352999-80-4
Molecular FormulaC₁₂H₁₄N₂O₃S
Molecular Weight266.32 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with glycine derivatives under controlled conditions to yield the target compound. Recent advancements in green chemistry have facilitated the efficient synthesis of benzothiazole compounds, enhancing yield and reducing environmental impact .

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. A study highlighted the potential of various benzothiazole compounds in inhibiting bacterial growth, suggesting that this compound may share similar properties .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundActivity AgainstReference
This compoundGram-positive bacteria
Benzothiazole derivative AGram-negative bacteria
Benzothiazole derivative BFungi

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with benzothiazole derivatives. A case study evaluated several compounds and found that certain derivatives exhibited protective effects in seizure models. While specific data on this compound is limited, its structural similarity to known anticonvulsants suggests potential efficacy .

Case Study: Anticonvulsant Evaluation
In a study assessing various benzothiazole derivatives for anticonvulsant properties, researchers observed that compounds with similar structural motifs to this compound demonstrated significant seizure protection in animal models. The study concluded that further investigation into this compound could be warranted.

Toxicity and Safety Profile

The toxicity profile of this compound remains under investigation. Preliminary studies suggest a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish safe dosage levels for therapeutic use.

Q & A

Q. Core Techniques :

  • NMR Spectroscopy : 1H NMR (δ 1.43–4.17 ppm for ethoxy and methyl groups) and 13C NMR identify backbone structure and substituents. Coupling constants (e.g., J = 6.9–7.2 Hz) confirm stereochemistry .
  • IR Spectroscopy : Peaks at ~1718 cm⁻¹ (C=O stretch) and ~1267 cm⁻¹ (C-O of ethoxy) validate functional groups .
  • LCMS/HPLC : LCMS ([M+H]+ = 685) and HPLC retention times (e.g., 1.65 minutes under QC-SMD-TFA05 conditions) confirm molecular weight and purity .

How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives?

Methodology :
Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions. For example, reveals triclinic P1 space group packing with N–H⋯N hydrogen bonds (2.8–3.0 Å) and S⋯S interactions (3.62 Å). Planarity of the benzothiazole-acetamide moiety and gauche conformations of substituents are critical for stability .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Approaches :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., proteasome inhibition, as in ) with ACE C8 columns for purity validation.
  • Cytotoxicity Screening : MTT assays in cancer cell lines, paired with HPLC to monitor compound stability in media.
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.

How should researchers address contradictions in spectral data or yields across studies?

Q. Troubleshooting :

  • Spectral Mismatches : Compare solvent effects (e.g., CDCl3 vs. DMSO-d6 in NMR) and calibration standards.
  • Yield Variability : Replicate reactions with controlled humidity/temperature. and show yield differences (51% vs. 54%) due to purification techniques (e.g., distillation vs. crystallization) .

What advanced NMR strategies differentiate diastereomers or dynamic conformations?

Q. Techniques :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded spectra (e.g., δ 1.42–2.20 ppm for aliphatic chains).
  • Variable Temperature (VT) NMR : Detect rotational barriers in methylglycine moieties. notes J = 7.2 Hz for CH3CH2CH2, indicating restricted rotation .

Can computational modeling predict reaction mechanisms for benzothiazole functionalization?

Applications :
Density functional theory (DFT) simulations model transition states in acylation or nucleophilic substitution. For example, ’s imidazole-mediated mechanism can be validated via energy profiles of intermediates .

What protocols ensure high purity for pharmacological studies?

Q. Purification :

  • Preparative HPLC : Use ACE C8 columns with 0.1% TFA/acetonitrile gradients (flow rate: 35 mL/min) .
  • Recrystallization : Ethanol/water mixtures (80% EtOH) yield crystals suitable for X-ray analysis .

How do hydrogen-bonding networks influence crystallographic packing?

Analysis :
Intermolecular N–H⋯N and C–H⋯O bonds () form dimers and ribbons, stabilizing the lattice. Attractive S⋯S interactions (3.62 Å) further enhance packing efficiency, critical for material properties .

What hybrid approaches combine experimental and computational data for structure validation?

Q. Integration :

  • Molecular Dynamics (MD) : Simulate crystal packing using experimentally derived coordinates.
  • Docking Studies : Predict binding modes with biological targets (e.g., proteasomes in ) before in vitro testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

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